

Ser-Val Dipeptide: A Technical Guide on its Biological Function and Research Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ser-Val**

Cat. No.: **B1310948**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

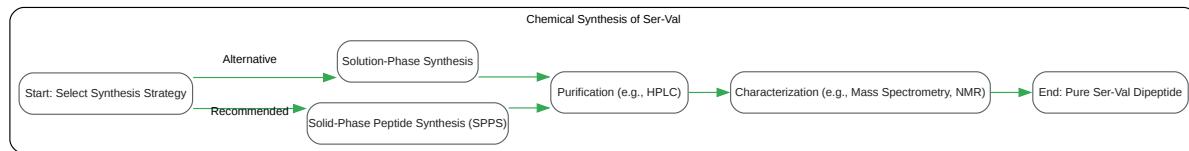
The **Ser-Val** (Seryl-Valine) dipeptide is a naturally occurring metabolite formed from the amino acids L-serine and L-valine.^{[1][2]} While its presence in biological systems is established, a comprehensive understanding of its specific biological functions remains an area of active investigation. This technical guide synthesizes the current, albeit limited, knowledge regarding the **Ser-Val** dipeptide. It further proposes potential biological roles based on the functions of its constituent amino acids and the known activities of other dipeptides. This document also provides detailed experimental protocols and workflows that can be employed to elucidate the biological significance of **Ser-Val**, aiming to equip researchers with the necessary tools to explore its therapeutic and physiological potential.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to enzyme inhibition and antioxidant effects.^[3] **Ser-Val**, a dipeptide composed of a polar amino acid (serine) and a hydrophobic amino acid (valine), is cataloged in human metabolite databases, indicating its endogenous presence.^{[1][4]} However, unlike other dipeptides such as Ser-Tyr, which has demonstrated vasorelaxing properties, the specific biological functions of **Ser-Val** are not well-documented in publicly

available literature.[\[5\]](#) This guide will delve into the known characteristics of **Ser-Val** and extrapolate potential functions to guide future research.

Physicochemical Properties of Ser-Val Dipeptide


A thorough understanding of the physicochemical properties of **Ser-Val** is fundamental to predicting its biological behavior and designing relevant experiments.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	204.22 g/mol	[1]
IUPAC Name	(2S)-2-[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoic acid	[1]
CAS Number	51782-06-0	[1]
ChEBI ID	CHEBI:74823	[1]
HMDB ID	HMDB0029052	[1] [4]

Synthesis and Degradation

Synthesis

The **Ser-Val** dipeptide is formed through a peptide bond between the carboxyl group of serine and the amino group of valine. In biological systems, it is likely a product of protein degradation by peptidases. For research purposes, **Ser-Val** can be chemically synthesized.

[Click to download full resolution via product page](#)

A high-level workflow for the chemical synthesis of the **Ser-Val** dipeptide.

Degradation

Dipeptides are typically hydrolyzed into their constituent amino acids by dipeptidases. The stability of the **Ser-Val** peptide bond in various biological matrices (e.g., plasma, tissue homogenates) is a critical parameter for studying its biological activity.

Postulated Biological Functions and Mechanisms of Action

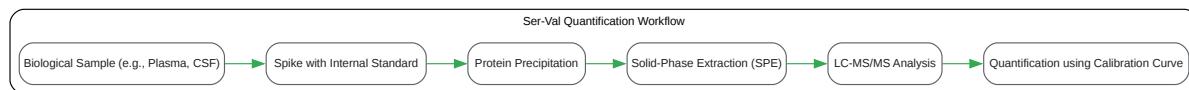
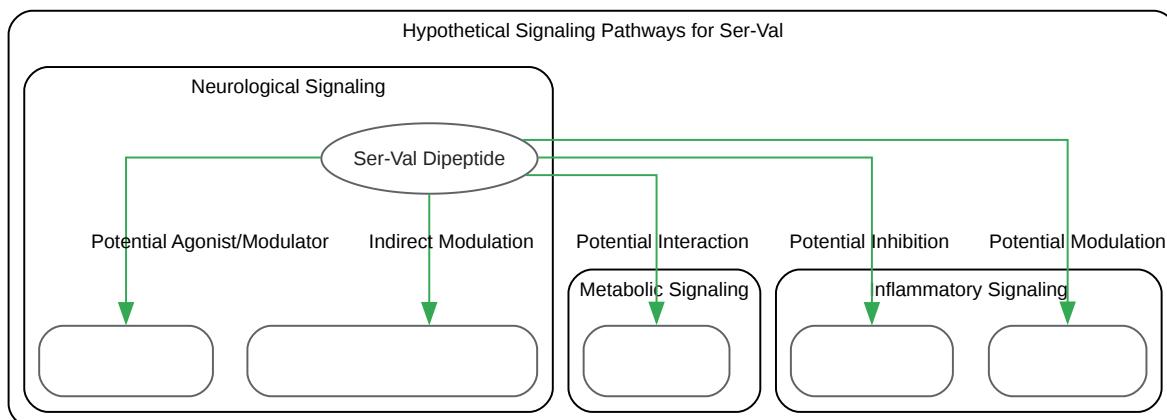
Direct experimental evidence for the biological functions of **Ser-Val** is scarce. However, based on the known roles of serine, valine, and other bioactive dipeptides, several potential functions can be postulated.

Neurological Activity

L-serine is a precursor to the neurotransmitters D-serine and glycine and has neuroprotective properties.^{[6][7]} Valine can influence brain serotonin levels by competing with tryptophan for transport across the blood-brain barrier. Therefore, **Ser-Val** could potentially modulate neuronal signaling.

Metabolic Regulation

Valine is a branched-chain amino acid (BCAA) implicated in metabolic signaling, including the TOR pathway, which is involved in aging.^[8] The individual amino acids serine and valine have



been shown to activate pro-aging signaling pathways.^[8] It is plausible that the **Ser-Val** dipeptide could interact with nutrient-sensing pathways.

Antioxidant and Anti-inflammatory Potential

Many dipeptides exhibit antioxidant and anti-inflammatory properties.^{[9][10]} The potential for **Ser-Val** to scavenge free radicals or modulate inflammatory pathways warrants investigation.

Potential Signaling Pathways

Based on the functions of its constituent amino acids and related peptides, **Ser-Val** could potentially interact with several signaling pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ser-Val | C8H16N2O4 | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Val-Ser | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ser-Val (51782-06-0) for sale [vulcanchem.com]
- 5. Ser-Tyr and Asn-Ala, vasorelaxing dipeptides found by comprehensive screening, reduce blood pressure via different age-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serine- and Threonine/Valine-Dependent Activation of PDK and Tor Orthologs Converge on Sch9 to Promote Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Ser-Val Dipeptide: A Technical Guide on its Biological Function and Research Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310948#what-is-the-biological-function-of-ser-val-dipeptide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com